N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of WAY-639907 involves the reaction of 1H-indazole-3-carboxylic acid with 2-thienylmethylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
WAY-639907 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its interactions with specific molecular targets and pathways.
Industry: WAY-639907 can be utilized in the development of new industrial chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of WAY-639907 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, resulting in changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
WAY-639907 can be compared with other similar compounds, such as:
1H-Indazole-3-carboxamide derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thienylmethyl-substituted compounds: These compounds have a thienylmethyl group attached to different core structures and can be used to study structure-activity relationships.
Amide-containing compounds: These compounds contain an amide functional group and can be compared in terms of their chemical reactivity and biological activities
WAY-639907 stands out due to its unique combination of the indazole core and thienylmethyl substituent, which may confer distinct properties and activities compared to other related compounds.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWLLNAKXDPVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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